AHR activator 1

Mammary branching morphogenesis 3D organotypic assay FGF2 signaling

AHR activator 1 (also designated Compound 1023, BMM 1023, or Cpd 1023; CAS 352346-46-4) is a synthetic bis-aryloxadiazole small molecule identified from a forward chemical genetic screen as a specific functional modulator of fibroblast growth factor-2 (FGF2)-induced branching morphogenesis in primary mammary epithelial cells. Unlike canonical aryl hydrocarbon receptor (AhR) agonists characterized primarily by CYP1A1 induction potency in hepatocyte models, AHR activator 1 was discovered and validated in a physiologically relevant 3D organotypic branching assay, where it acts through AhR-dependent upregulation of desmosomal adhesion complexes to block invasive branching while preserving normal cyst growth.

Molecular Formula C14H8Cl2N2O
Molecular Weight 291.1 g/mol
Cat. No. B1665663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAHR activator 1
SynonymsAHR-activator-1023;  AHR activator 1023;  Branching Morphogenesis Modulator 1023;  BMM 1023;  Compound 1023;  Cpd 1023; 
Molecular FormulaC14H8Cl2N2O
Molecular Weight291.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C14H8Cl2N2O/c15-10-6-7-11(12(16)8-10)14-17-13(18-19-14)9-4-2-1-3-5-9/h1-8H
InChIKeyWMJVJVBCUBCALD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AHR Activator 1 (Compound 1023) for Mammary Branching Morphogenesis Research: Procurement Data & Comparator Evidence


AHR activator 1 (also designated Compound 1023, BMM 1023, or Cpd 1023; CAS 352346-46-4) is a synthetic bis-aryloxadiazole small molecule identified from a forward chemical genetic screen as a specific functional modulator of fibroblast growth factor-2 (FGF2)-induced branching morphogenesis in primary mammary epithelial cells [1]. Unlike canonical aryl hydrocarbon receptor (AhR) agonists characterized primarily by CYP1A1 induction potency in hepatocyte models, AHR activator 1 was discovered and validated in a physiologically relevant 3D organotypic branching assay, where it acts through AhR-dependent upregulation of desmosomal adhesion complexes to block invasive branching while preserving normal cyst growth [1]. This compound carries a distinct dichlorophenyl-oxadiazole scaffold (MW 291.13; formula C14H8Cl2N2O) [2] and serves as a specialized molecular probe for studying AhR-mediated regulation of epithelial morphogenesis, a functional context in which most reference AhR agonists remain uncharacterized .

Why Generic AhR Agonists Cannot Substitute for AHR Activator 1 in Mammary Morphogenesis Studies


Procuring a generic AhR agonist such as FICZ, ITE, TCDD, or VAF347 as a substitute for AHR activator 1 is not scientifically justified for mammary branching morphogenesis research. Although all these compounds activate AhR and induce CYP1A1 in standard hepatocyte assays, the functional outcome of AhR activation is profoundly context-dependent. In the primary mammary epithelial cell (MEC) 3D branching assay—the only system where AHR activator 1 has been quantitatively characterized—the prototypical AhR ligand TCDD blocks branching with an EC50 of 3.93 pM [1], while AHR activator 1 achieves the same functional endpoint with an EC50 of 1.2 μM [1], a ~300,000-fold difference in apparent potency that reflects fundamentally distinct signaling dynamics, protein interactomes, or intracellular trafficking downstream of AhR engagement [1]. Critically, FICZ, ITE, kynurenine, and VAF347 have no published quantitative activity data in this branching morphogenesis model [2], meaning their functional interchangeability with AHR activator 1 is entirely unvalidated. The compound's differentiation is not based on superior AhR binding affinity but on its unique discovery context and validated mechanism through desmosomal adhesion regulation—a pathway not demonstrated for other AhR agonists in branching epithelia [1].

AHR Activator 1 vs. Reference AhR Agonists: Quantitative Comparator Evidence for Procurement Decisions


Functional EC50 in FGF2-Induced Mammary Branching: AHR Activator 1 (1.2 μM) vs. TCDD (3.93 pM)

In the primary mouse mammary epithelial cell (MEC) 3D branching assay—the defining functional model for AHR activator 1—this compound blocks FGF2-induced branching with an EC50 of 1.2 ± 0.050 μM [1]. In the same assay system, the prototypical AhR agonist TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) also blocks branching but with an EC50 of 3.93 ± 0.17 pM [1]. The ~300,000-fold difference in functional potency, despite both compounds acting through AhR, demonstrates that AHR activator 1 and TCDD engage the receptor with profoundly different downstream signaling consequences in the branching morphogenesis context [1]. No other AhR agonist (FICZ, ITE, kynurenine, VAF347, tapinarof) has published EC50 data in this branching assay [2].

Mammary branching morphogenesis 3D organotypic assay FGF2 signaling AhR functional selectivity

CYP1A1 Gene Induction in Primary MECs: AHR Activator 1 (4.5-fold) vs. TCDD (23.3-fold)

In primary MECs treated for 48 h, AHR activator 1 at 10 μM induced a 4.5-fold increase in Cyp1a1 gene expression relative to DMSO control, whereas TCDD at 10 nM induced a 23.3-fold increase under identical conditions [1]. The ~5.2-fold lower CYP1A1 induction by AHR activator 1 versus TCDD, despite using a 1,000-fold higher concentration (10 μM vs. 10 nM), indicates that AHR activator 1 is a comparatively weak transcriptional activator of the canonical AhR target gene battery, even in the same cell type where it effectively blocks branching [1]. This dissociation between CYP1A1 induction magnitude and functional morphogenesis blockade supports the conclusion that AHR activator 1's anti-branching mechanism operates through a qualitatively distinct AhR-dependent pathway rather than through bulk transcriptional activation of xenobiotic-metabolizing genes [1].

CYP1A1 induction AhR transcriptional activity primary mammary epithelial cells target gene expression

AhR-Dependent Mechanism Confirmatory Evidence: shRNA Knockdown Abolishes AHR Activator 1 Effect

Lentivirus-mediated shRNA knockdown of AhR in primary MECs completely abrogated the ability of AHR activator 1 to block FGF2-induced branching, confirming that its anti-branching activity is strictly AhR-dependent [1]. Knockdown of the AhR heterodimerization partner Arnt (aryl hydrocarbon receptor nuclear translocator) similarly abolished the compound's effect [1]. Importantly, the negative control compound 1023-CF3, a structurally modified analog that does not activate AhR, failed to block branching, further confirming on-target AhR specificity [1]. While AhR-dependence has been demonstrated for other agonists (e.g., VAF347 via AhR-knockout mice [2]), the specific genetic validation in the primary MEC branching context is unique to AHR activator 1 and was used to identify desmosomal adhesion as the downstream effector mechanism—a finding not reported for any other AhR agonist in this system [1].

AhR target validation shRNA knockdown mechanism of action aryl hydrocarbon receptor

Scaffold Distinctiveness: Bis-Aryloxadiazole Chemotype vs. Indolocarbazole (FICZ), Thiazole Ester (ITE), and Tryptophan Metabolite (Kynurenine) Scaffolds

AHR activator 1 features a bis-aryloxadiazole core (2,4-dichlorophenyl-oxadiazole-phenyl; MW 291.13; C14H8Cl2N2O) that is structurally unrelated to the major classes of AhR agonists: FICZ (indolo[3,2-b]carbazole; MW 284.30) [1], ITE (indole-thiazole-carboxylate; MW 286.31) , kynurenine (aliphatic amino acid metabolite; MW 208.2) [2], TCDD (tetrachlorinated dibenzodioxin; MW 322.0), and VAF347 (proprietary low-MW compound; CAS 574759-62-9) [3]. This scaffold divergence means that AHR activator 1 is predicted to occupy the AhR ligand-binding pocket with a binding pose and interaction fingerprint distinct from planar polyaromatic ligands such as TCDD and FICZ [1][4], consistent with its biased signaling profile. Note: No published AhR binding affinity (Kd/Ki) or direct binding assay data are available for AHR activator 1; the EC50 of 1.2 μM in the branching assay represents the only quantitative activity measurement [4].

Chemotype comparison bis-aryloxadiazole structural differentiation chemical scaffold

Selectivity for Branching vs. Growth: AHR Activator 1 Preserves Normal Cyst Growth While Blocking Invasion

In the primary MEC 3D assay, AHR activator 1 at its effective branching-inhibitory concentration (EC50 1.2 μM) exhibited no significant effect on aggregate growth or viability compared to DMSO-treated controls [1]. This phenotypic selectivity—blocking FGF2-induced invasive branching while preserving normal cyst expansion—was a specific criterion used in the original chemical genetic screen to identify compounds that discriminate between branching (invasion) and growth (proliferation) pathways [1]. TCDD also induced a cyst arrest phenotype in the same assay [1], but the selectivity profile of other AhR agonists (FICZ, ITE, VAF347, kynurenine) with respect to growth vs. branching effects in this model has not been reported [2]. The ability to pharmacologically separate branching inhibition from growth suppression makes AHR activator 1 a precision tool for dissecting the molecular machinery of epithelial invasion independently of proliferation [1].

Phenotypic selectivity branching vs. proliferation cyst growth invasion inhibition

Potency Gap: AHR Activator 1 μ-Molar Functional EC50 vs. Comparator pM-to-nM Biochemical/Binding Potencies

AHR activator 1's functional EC50 of 1.2 μM in the branching assay [1] contrasts markedly with the biochemical and cell-based potencies reported for reference AhR agonists in their respective standard assays: FICZ EC50 ~36 pM (mouse AhR luciferase reporter, COS-1 cells) [2] and EC50 ~0.1–1 nM (EROD assay, HepG2 cells) [3]; ITE Ki 3 nM (AhR binding, cell-free) ; TCDD EC50 ~3.93 pM (branching assay) and sub-pM Kd (AhR binding) [1]; kynurenine EC50 ~12.3–13 μM (EROD, H-4-II-E cells) [4][2]; tapinarof EC50 0.16 nM (AhR nuclear translocation, HaCaT cells) . This potency comparison is cross-study and across different assay readouts, therefore direct ranking is not intended; rather, the data illustrate that AHR activator 1 is a low-potency functional AhR modulator whose utility resides in its phenotypic selectivity and mechanistic novelty rather than in binding affinity or CYP1A1 induction potency [1].

Potency comparison functional vs. binding assay AhR agonist ranking EC50 comparison

Recommended Research Application Scenarios for AHR Activator 1 Based on Comparator Evidence


Dissecting AhR-Dependent Regulation of Epithelial Branching Morphogenesis and Invasion

AHR activator 1 is the only AhR agonist validated in a primary mammary epithelial 3D branching assay with a genetically confirmed mechanism through desmosomal adhesion upregulation [1]. This compound should be used by developmental biology and breast cancer research groups studying how AhR signaling controls epithelial invasion independently of proliferation. The demonstrated growth-sparing branching blockade (EC50 1.2 μM) and the availability of an inactive control analog (1023-CF3) [1] enable rigorous experimental designs that generic AhR agonists cannot support. Procurement recommendation: order AHR activator 1 together with 1023-CF3 as a paired active/inactive control set.

Investigating Biased AhR Signaling and Non-Canonical Transcriptional Outputs

The dissociation between robust functional anti-branching activity and weak CYP1A1 induction (4.5-fold at 10 μM vs. 23.3-fold for TCDD at 10 nM) [1] positions AHR activator 1 as a biased AhR ligand. Researchers studying ligand-specific AhR conformations, differential co-regulator recruitment, or non-canonical AhR signaling pathways (e.g., AhR as E3 ubiquitin ligase, or AhR-mediated cell adhesion regulation) should select this compound. Its distinct bis-aryloxadiazole scaffold may engage AhR with a binding mode that favors desmosome-regulatory pathways over xenobiotic-metabolizing gene batteries, making it a valuable comparator alongside prototypical planar ligands (TCDD, FICZ) in signaling bias studies [1].

Chemical Biology Tool for Desmosome Biology and Cell Adhesion Research

AHR activator 1 is the only small-molecule AhR agonist shown to upregulate desmosomal adhesion complexes (desmoplakin, desmogleins, plakoglobin) as its downstream effector mechanism [1]. Researchers in cell adhesion, epithelial barrier function, or desmosome-related diseases (e.g., arrhythmogenic cardiomyopathy, pemphigus) may use this compound as a pharmacologic tool to acutely induce desmosome assembly in AhR-expressing epithelial models. The compound's EC50 of 1.2 μM in branching inhibition and the complete loss of effect upon AhR or Arnt knockdown [1] provide clear dosing and validation guidelines for such studies.

Phenotypic Screening Campaigns for Branching Morphogenesis Modulators (Reference Standard)

For laboratories conducting phenotypic screens to identify novel modulators of epithelial branching, AHR activator 1 serves as a well-characterized positive control compound producing a defined cyst arrest phenotype with known AhR-dependent mechanism [1]. Its EC50 (1.2 μM), lack of cytotoxicity at active concentrations, and validated target pathway make it suitable as a reference standard for assay quality control and hit triaging. Procurement of this compound enables direct benchmarking against the original 587-compound screen that identified it [1].

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